2-Amino-4,5-dimethylnicotinonitrile
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Overview
Description
2-Amino-4,5-dimethylnicotinonitrile is a heterocyclic organic compound with a molecular formula of C8H9N3. It belongs to the class of nicotinonitriles, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group and two methyl groups attached to the nicotinonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5-dimethylnicotinonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2,3-dimethylpyridine with cyanogen bromide to form 2,3-dimethylnicotinonitrile, which is then subjected to amination using ammonia or an amine source to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process may involve the use of catalysts to enhance the reaction rate and selectivity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,5-dimethylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-amino-4,5-dimethylnicotinic acid, while reduction can produce 2-amino-4,5-dimethylaminomethylpyridine.
Scientific Research Applications
2-Amino-4,5-dimethylnicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antiproliferative activities, making it a candidate for drug development.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4,5-dimethylnicotinonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-diphenylnicotinonitrile: Known for its cytotoxicity and photophysical properties.
2-Amino-4,5-dicyanoimidazole: Exhibits antimicrobial and antiproliferative activities.
2-Aminothiazole derivatives: Possess a wide range of biological activities, including anticancer and antimicrobial properties.
Uniqueness
2-Amino-4,5-dimethylnicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile core, which imparts distinct chemical and biological properties. Its dual methyl groups enhance its stability and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C8H9N3 |
---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
2-amino-4,5-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-5-4-11-8(10)7(3-9)6(5)2/h4H,1-2H3,(H2,10,11) |
InChI Key |
MFHMDGUYIOFEIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1C)C#N)N |
Origin of Product |
United States |
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